molecular formula C46H92N2O6 B14257047 N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide CAS No. 397247-96-0

N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide

Cat. No.: B14257047
CAS No.: 397247-96-0
M. Wt: 769.2 g/mol
InChI Key: NKCSRXQERCIXFT-UHFFFAOYSA-N
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Description

N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long-chain hydrocarbon tails and a central diamide linkage, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide typically involves the reaction of decanediamine with 1,3-dihydroxyoctadecan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diamide linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The final product is purified using techniques like crystallization, filtration, and chromatography to remove any impurities and achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the molecule.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the diamide linkage.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the diamide linkage can yield amines or alcohols.

Scientific Research Applications

N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and bioactive compounds.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide involves its interaction with molecular targets and pathways in biological systems. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide can be compared with other similar compounds, such as:

    N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide: Similar structure but with a different central linkage.

    N-(1,3-dihydroxyoctadecan-2-yl)pentacosanamide: Contains a longer hydrocarbon chain, affecting its physicochemical properties.

    Ceramides: A class of compounds with similar amphiphilic properties, widely studied for their role in skin barrier function and cell signaling.

Properties

CAS No.

397247-96-0

Molecular Formula

C46H92N2O6

Molecular Weight

769.2 g/mol

IUPAC Name

N,N'-bis(1,3-dihydroxyoctadecan-2-yl)decanediamide

InChI

InChI=1S/C46H92N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-43(51)41(39-49)47-45(53)37-33-29-25-26-30-34-38-46(54)48-42(40-50)44(52)36-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h41-44,49-52H,3-40H2,1-2H3,(H,47,53)(H,48,54)

InChI Key

NKCSRXQERCIXFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O

Origin of Product

United States

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